molecular formula C6H18Cu4I4S3 B1625002 iodocopper;methylsulfanylmethane CAS No. 914915-20-1

iodocopper;methylsulfanylmethane

Cat. No.: B1625002
CAS No.: 914915-20-1
M. Wt: 948.2 g/mol
InChI Key: PXRJJSAVIXAAON-UHFFFAOYSA-J
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Description

iodocopper;methylsulfanylmethane is a coordination compound consisting of copper, iodine, and dimethyl sulfide. This compound is known for its unique structural and physicochemical properties, making it a subject of interest in various fields of scientific research and industrial applications. The molecular formula of this complex is C6H18Cu4I4S3, and it has a molecular weight of 948.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of copper iodide dimethyl sulfide complex typically involves the reaction of copper(I) iodide with dimethyl sulfide. One common method is to dissolve copper(I) iodide in anhydrous ether and then add dimethyl sulfide to the solution. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation. The resulting complex is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production of copper iodide dimethyl sulfide complex follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Mechanochemical methods, which involve grinding the reactants together, have also been explored for the preparation of copper iodide complexes .

Chemical Reactions Analysis

Types of Reactions: iodocopper;methylsulfanylmethane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

iodocopper;methylsulfanylmethane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of copper iodide dimethyl sulfide complex involves its ability to coordinate with various ligands and participate in redox reactions. The copper center in the complex can undergo oxidation and reduction, allowing it to act as a catalyst in various chemical reactions. The dimethyl sulfide ligands stabilize the copper center and facilitate its interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: iodocopper;methylsulfanylmethane is unique due to its specific ligand environment, which imparts distinct physicochemical properties and catalytic activity. The presence of dimethyl sulfide ligands allows for unique reactivity and stability compared to other copper iodide complexes .

Properties

IUPAC Name

iodocopper;methylsulfanylmethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H6S.4Cu.4HI/c3*1-3-2;;;;;;;;/h3*1-2H3;;;;;4*1H/q;;;4*+1;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXRJJSAVIXAAON-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC.CSC.CSC.[Cu]I.[Cu]I.[Cu]I.[Cu]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18Cu4I4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445897
Record name Copper iodide dimethyl sulfide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

948.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914915-20-1
Record name Copper iodide dimethyl sulfide complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 914915-20-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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